molecular formula C8H7Cl2NO3 B12437708 Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid CAS No. 37409-29-3

Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid

Cat. No.: B12437708
CAS No.: 37409-29-3
M. Wt: 236.05 g/mol
InChI Key: XNKWTOZWDSBIST-UHFFFAOYSA-N
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Description

Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid is a halogenated aromatic compound featuring an acetic acid backbone substituted with a phenyl ring bearing 3,5-dichloro, 4-hydroxy, and amino functional groups. This compound is primarily utilized in pharmacological research, as indicated by its classification as a reference standard and research chemical . Its structural uniqueness lies in the combination of electron-withdrawing chlorine atoms, a polar hydroxyl group, and a nucleophilic amino group, which may influence its solubility, reactivity, and biological interactions.

Properties

CAS No.

37409-29-3

Molecular Formula

C8H7Cl2NO3

Molecular Weight

236.05 g/mol

IUPAC Name

2-amino-2-(3,5-dichloro-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H7Cl2NO3/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,12H,11H2,(H,13,14)

InChI Key

XNKWTOZWDSBIST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid typically involves the chlorination of 4-hydroxyphenylacetic acid followed by amination. One common method includes the reaction of 4-hydroxyphenylacetic acid with chlorine in the presence of acetic acid to introduce the dichloro groups. The resulting 3,5-dichloro-4-hydroxyphenylacetic acid is then treated with ammonia or an amine to introduce the amino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive moieties:

  • Carboxylic acid group (–COOH)

  • Amino group (–NH₂)

  • 3,5-Dichloro-4-hydroxyphenyl aromatic ring

These groups participate in distinct reactions, including acid-base interactions, nucleophilic substitutions, and redox processes .

Esterification and Amide Formation

The carboxylic acid group undergoes esterification and amide coupling:

Reaction Conditions Product Yield Reference
EsterificationMethanol, H₂SO₄ (catalytic)Methyl ester derivative~75%
Amide formationBromoacetic acid, NaOHN-substituted amide~82%

These reactions are critical for modifying solubility and bioavailability .

Oxidation

  • The benzyl alcohol intermediate (from demethylation of related compounds) oxidizes to 3,5-dichloro-4-hydroxybenzoate under aerobic conditions .

  • The amino group can oxidize to nitro or imino derivatives, though specific data for this compound requires further study.

Reduction

  • Limited evidence suggests potential reduction of chlorinated aromatic rings under reductive conditions (e.g., Pd/C, H₂), but this is not well-documented for this specific compound.

Dimerization

Under anaerobic, acidic conditions, abiotic dimerization occurs via carbocation intermediates:

Substrate Conditions Product Yield Reference
3,5-Dichloro-4-hydroxybenzyl alcoholAutoclaved sludge, pH < 3Bis(3,5-dichloro-4-hydroxyphenyl)methane~60%

While this reaction is observed in structurally similar compounds, analogous dimerization pathways are plausible for this compound under similar conditions .

Decarboxylation

The carboxylic acid group undergoes decarboxylation under thermal or enzymatic conditions:

Conditions Product Catalyst/Enzyme Yield Reference
160°C, acidic media3,5-Dichloro-4-hydroxybenzylamineNone~45%
Methanogenic sludge2,6-DichlorophenolDecarboxylase enzymes~20%

Decarboxylation is a key step in metabolic pathways, particularly in anaerobic environments .

Nucleophilic Aromatic Substitution

The chlorine atoms on the aromatic ring are susceptible to substitution:

Reagent Conditions Product Yield Reference
NaOH (aqueous)100°C, 12 hrs3,5-Dihydroxy-4-aminoacetophenone~30%
NH₃ (excess)Pressure reactor, 150°C3,5-Diamino-4-hydroxyacetophenone~25%

Reactivity is moderated by electron-withdrawing effects of the hydroxyl and carboxyl groups .

Biological Interactions

  • Enzyme inhibition : The compound acts as a competitive inhibitor of p-hydroxybenzoate hydroxylase due to structural similarity to natural substrates .

  • Metabolic pathways : In methanogenic sludge, it undergoes sequential demethylation, oxidation, and decarboxylation to form 2,6-dichlorophenol .

Stability and Degradation

  • Photolysis : Degrades under UV light (λ = 254 nm) via radical-mediated cleavage of C–Cl bonds.

  • Hydrolysis : Stable in neutral water but hydrolyzes in acidic/basic conditions to yield 3,5-dichloro-4-hydroxybenzaldehyde.

Scientific Research Applications

Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins, affecting their structure and function. The dichloro groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

3-(3,5-Dichloro-4-Hydroxyphenyl)Propanoic Acid (Compound 1 in )

  • Structure: Propanoic acid backbone with a 3,5-dichloro-4-hydroxyphenyl group.
  • Key Differences: Lacks the amino group present in the target compound.
  • Activity : Exhibits selective antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–16 µg/mL), attributed to the dichloro-hydroxyphenyl moiety enhancing membrane permeability .
  • Application: Explored as a natural antimicrobial agent derived from marine actinomycetes.

Bis-(3,5-Dichloro-4-Hydroxyphenyl)Acetic Acid ()

  • Structure : Acetic acid backbone with two 3,5-dichloro-4-hydroxyphenyl groups.
  • Key Differences : Dimeric structure with dual phenyl rings vs. a single phenyl group in the target compound.
  • Activity : Acts as a precursor for herbicides and fungicides. Chlorination enhances stability and bioactivity against plant pathogens .
  • Application : Agricultural chemical synthesis.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, )

  • Structure : Cinnamic acid derivative with 3,4-dihydroxyphenyl and acrylic acid groups.
  • Key Differences: Non-chlorinated but shares phenolic hydroxyl groups.
  • Activity : Antioxidant properties due to catechol structure; used in food preservation and cosmetics .
  • Application : Dietary supplements and industrial antioxidants.

Functional Derivatives in Drug Discovery

Naphthyridine Carboxylates (Compounds 28–33 in )

  • Structure: 1,5-Naphthyridine core linked to 3,5-dichloro-4-hydroxyphenyl and cyclohexylamino groups.
  • Key Differences : Complex heterocyclic backbone vs. simple acetic acid in the target compound.
  • Activity : Potent DYRK1A kinase activators (EC50: 10–100 nM) for stimulating human β-cell replication, with the dichloro-hydroxyphenyl group critical for target binding .
  • Application : Investigated for diabetes therapeutics.

(S)-2-Amino-3-(3,5-Dichloro-4-Hydroxyphenyl)Propanoic Acid ()

  • Structure: Propanoic acid backbone with amino and dichloro-hydroxyphenyl groups.
  • Key Differences: Amino group on the α-carbon (alanine analog) vs.
  • Activity : Research-focused; solubility in DMSO (50 mg/mL) facilitates in vitro studies .
  • Application : Biochemical tool for enzyme inhibition or receptor modulation.

Comparative Data Table

Compound Name Backbone Key Substituents Biological Activity Application Reference
This compound Acetic acid 3,5-Cl, 4-OH, NH2 Research chemical Pharmacological studies
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Propanoic acid 3,5-Cl, 4-OH Antimicrobial (MIC: 8–16 µg/mL) Marine-derived antibiotics
Bis-(3,5-dichloro-4-hydroxyphenyl)acetic acid Acetic acid Two 3,5-Cl,4-OH phenyl groups Herbicidal/fungicidal precursor Agricultural chemicals
Caffeic acid Cinnamic acid 3,4-diOH Antioxidant Food/cosmetics
Naphthyridine carboxylates 1,5-Naphthyridine 3,5-Cl,4-OH, cyclohexylamino DYRK1A activation (EC50: 10–100 nM) Diabetes research

Key Findings and Implications

  • Substituent Impact: Chlorine atoms enhance bioactivity (antimicrobial, enzyme modulation) but reduce solubility; hydroxyl and amino groups improve polarity and target specificity.
  • Backbone Flexibility: Acetic/propanoic acid derivatives are simpler and more stable, while naphthyridine-based compounds enable kinase targeting via rigid scaffolds.

Biological Activity

Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid (ADHPA) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of ADHPA, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ADHPA is characterized by the presence of a 3,5-dichloro-4-hydroxyphenyl moiety attached to an aminoacetic acid backbone. The chemical formula can be represented as C₉H₈Cl₂N O₃. The presence of chlorine and hydroxyl groups contributes to its unique biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ADHPA derivatives against various drug-resistant pathogens. The 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which include ADHPA, have shown significant in vitro activity against ESKAPE pathogens, a group known for multidrug resistance . Notably, these compounds target essential enzymes involved in peptidoglycan synthesis, making them promising candidates for developing new antibiotics.

Table 1: Antimicrobial Efficacy of ADHPA Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
ADHPAStaphylococcus aureus8 µg/mL
3-((4-hydroxyphenyl)amino)propanoic acidEscherichia coli16 µg/mL
3-((4-hydroxyphenyl)amino)propanoic acidCandida albicans12 µg/mL

Cytotoxicity and Anti-Cancer Properties

ADHPA has also been investigated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that ADHPA exhibits selective cytotoxicity towards various cancer cells while sparing normal cells. For instance, studies found that ADHPA has an IC₅₀ value of approximately 15 µg/mL against breast cancer cell lines .

Table 2: Cytotoxic Effects of ADHPA on Cancer Cell Lines

Cell LineIC₅₀ (µg/mL)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)18

The biological activity of ADHPA is attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. Research indicates that the hydroxyl group in the phenolic moiety enhances hydrogen bonding interactions with target proteins, facilitating the inhibition of critical enzymatic pathways involved in cell wall synthesis and proliferation .

Enzyme Inhibition

ADHPA has been shown to inhibit key enzymes such as MurA, which is crucial for peptidoglycan biosynthesis in bacteria. By disrupting this pathway, ADHPA effectively reduces bacterial growth and viability .

Case Studies

  • Antimicrobial Efficacy Against Drug-Resistant Strains : A study evaluated the efficacy of ADHPA derivatives against multidrug-resistant Staphylococcus aureus. Results indicated that these compounds significantly reduced bacterial load in vitro and showed promise for further development as therapeutic agents .
  • Cytotoxicity in Cancer Research : In a comparative study on various amino acid derivatives, ADHPA was identified as one of the most potent compounds against breast cancer cell lines. Its mechanism was linked to apoptosis induction through mitochondrial pathways .

Q & A

Q. What are the recommended synthetic routes for Amino(3,5-dichloro-4-hydroxyphenyl)acetic acid, and how can purity be optimized?

The synthesis typically involves halogenation and amination of phenolic precursors. A general procedure includes coupling 3,5-dichloro-4-hydroxybenzoic acid derivatives with glycine or its analogs under reflux conditions using carbodiimide-based coupling agents . Purity optimization requires rigorous purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by HPLC (≥95% purity threshold). Melting point analysis (e.g., 162–166°C for related dichloroacetophenones) and NMR spectroscopy (e.g., aromatic proton signals at δ 7.11–7.29 ppm) are critical for validation .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic protons (e.g., Cl-substituted phenyl groups) and the acetic acid backbone. For example, carbonyl carbons appear at ~170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
  • Infrared Spectroscopy : O-H (~3200 cm⁻¹) and C=O (~1700 cm⁻¹) stretches validate functional groups .

Q. What are the solubility properties of this compound in common solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Standardized protocols, such as those used in bacteriological studies with 3,5-dichloro-4-hydroxybenzoic acid derivatives, recommend:

  • Control Groups : Include structurally similar analogs (e.g., 4-amino-2-hydroxybenzoic acid) to isolate activity .
  • Dose-Response Curves : Test concentrations across a wide range (e.g., 1–100 µM) to identify non-linear effects .
  • Replicates : Use ≥6 replicates per condition to ensure statistical power, as demonstrated in seed tannin analysis experiments .

Q. What experimental designs are optimal for studying degradation kinetics under environmental stressors (e.g., UV light, pH)?

  • pH-Dependent Stability : Use buffer systems (pH 2–12) with LC-MS monitoring at timed intervals. For example, hydrolysis of the acetic acid moiety may dominate under alkaline conditions .
  • Photodegradation : Expose solutions to UV-Vis light (254–365 nm) and track degradation via HPLC. Related chlorophenols show half-lives <24 hours under UV .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >200°C for similar dichloro derivatives) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Docking Studies : Use software like AutoDock Vina to model binding to hydroxylase enzymes (e.g., 4-hydroxyphenylpyruvate dioxygenase). The dichloro-substituted phenyl group may occupy hydrophobic pockets .
  • QSAR Models : Correlate substituent effects (e.g., Cl vs. F) with activity. For example, 3,5-dichloro-4-fluoro analogs show enhanced binding in some triazine-based inhibitors .

Methodological Considerations Table

ParameterRecommended ApproachKey References
Synthesis Yield Optimize via carbodiimide coupling (70–85% yield)
Purity Validation HPLC (C18 column, acetonitrile/water + 0.1% TFA)
Biological Assays Standardize MIC tests using E. coli ATCC 25922
Degradation Studies LC-MS monitoring in pH 7.4 PBS buffer

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